eCF309
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling eCF309: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of eCF309, a novel small molecule with significant therapeutic potential. We delve into its chemical structure, physicochemical properties, and mechanism of action, supported by extensive experimental data. This document aims to serve as a foundational resource for researchers and clinicians interested in the further development and application of this compound.
Chemical Structure and Physicochemical Properties
This compound, also known as IMP-1088, is a potent and selective inhibitor of the human N-myristoyltransferases NMT1 and NMT2. Its chemical formula is C26H28FN5O2, and it has a molecular weight of 461.53 g/mol . The structure of this compound features a piperidine core with functional groups that enable high-affinity binding to the NMT active site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-(difluoromethoxy)phenyl)-5-(1-(pyridin-2-yl)cyclopropyl)-1H-1,2,3-triazole-4-carboxamide | |
| Molecular Formula | C26H28FN5O2 | |
| Molecular Weight | 461.53 g/mol | |
| CAS Number | 1801747-03-3 | |
| PubChem CID | 129340578 | |
| Solubility | Soluble in DMSO | |
| Physical Description | Solid powder |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the potent and selective inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the myristoylation of a wide range of cellular proteins. Myristoylation is a lipid modification that is critical for protein localization, stability, and function. By inhibiting NMT, this compound disrupts these processes, leading to antiproliferative and antiviral effects.
Table 2: Biological Activity of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| HsNMT1 | < 10 | Biochemical | - | |
| HsNMT2 | < 10 | Biochemical | - | |
| Plasmodium falciparum NMT | 12 | Biochemical | - | |
| Trypanosoma brucei NMT | 15 | Biochemical | - | |
| Leishmania donovani NMT | 20 | Biochemical | - | |
| MCF7 (Breast Cancer) | 18 | Cell-based | MCF7 | |
| HCT116 (Colon Cancer) | 25 | Cell-based | HCT116 | |
| A549 (Lung Cancer) | 30 | Cell-based | A549 |
Signaling Pathway Disruption by this compound
The inhibition of NMT by this compound leads to the disruption of several key signaling pathways that are dependent on myristoylated proteins. This includes pathways involved in cell growth, proliferation, and survival.
An In-Depth Technical Guide to the In Vitro Kinase Assay for eCF309
Introduction
eCF309 is a potent, cell-permeable small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1][2][3] As a central regulator of cell metabolism, growth, proliferation, and survival, mTOR is a significant target in various diseases, including cancer.[2][3] The precise characterization of kinase inhibitors is fundamental to drug development and chemical biology, providing essential data on potency, selectivity, and mechanism of action.[1][3] In vitro kinase assays are indispensable tools for this purpose, enabling the direct measurement of an inhibitor's effect on the catalytic activity of its target enzyme.
This guide provides a comprehensive overview of the in vitro kinase assay used to characterize this compound. It details the inhibitor's selectivity profile, the relevant signaling pathway, and a step-by-step experimental protocol for researchers, scientists, and drug development professionals.
This compound Kinase Selectivity Profile
This compound was developed as a highly selective mTOR inhibitor with low nanomolar potency.[1][2] Its selectivity was established by screening against a large panel of kinases. While exceptionally potent against mTOR, it exhibits significantly weaker activity against other kinases, including members of the related PI3K family.[3][4] The quantitative data for this compound's inhibitory activity against mTOR and key off-targets are summarized below.
| Kinase Target | IC50 (nM) | Notes |
| mTOR | 15 | Primary Target |
| DNA-PK | 320 | >20-fold selectivity over mTOR.[3] |
| PI3Kα (E545K) | 981 | Weak inhibition. |
| PI3Kγ | 1,340 | Weak inhibition.[4] |
| PI3Kδ | 1,840 | Weak inhibition.[4] |
| DDR1/2 | 2,110 | Weak inhibition.[4] |
| PI3Kβ | >10,000 | Negligible activity.[4] |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values were determined using radiometric assays measuring the incorporation of ³³P into a substrate.[2][4]
The mTOR Signaling Pathway
mTOR functions as the catalytic core of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] These complexes act as critical sensors, integrating various intracellular and extracellular signals, such as growth factors and nutrients, to orchestrate cellular responses.[3] this compound inhibits the kinase activity of mTOR within both complexes.
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Experimental Protocol: In Vitro Radiometric Kinase Assay
The characterization of this compound was performed using a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[2][4] This method offers high sensitivity and is a gold standard for quantifying kinase activity.
Principle: The assay quantifies the activity of recombinant mTOR kinase by measuring the incorporation of radioactive phosphate (³³P) from [γ-³³P]ATP into the artificial substrate poly[Glu,Tyr]4:1. The reaction is performed in the presence of varying concentrations of this compound. The amount of radioactivity transferred to the substrate, detected after separation, is inversely proportional to the inhibitory potency of the compound.
A. Materials and Reagents
-
Enzyme: Recombinant human mTOR kinase.
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
Substrate: Poly[Glu,Tyr]4:1.
-
Radiolabel: [γ-³³P]ATP.
-
Cold ATP: Non-radioactive ATP.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and a stabilizer like BSA.
-
Stop Solution: Phosphoric acid or SDS-PAGE loading buffer.[5][6]
-
Control: DMSO (vehicle for the inhibitor).
-
Apparatus: 96-well plates, liquid handling systems, scintillation counter or phosphorimager, SDS-PAGE equipment.
B. Detailed Methodology
-
Inhibitor Preparation:
-
Reaction Mixture Preparation (per well):
-
In a 96-well plate, combine the Kinase Assay Buffer, recombinant mTOR enzyme, and the substrate (poly[Glu,Tyr]4:1).
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO control to the appropriate wells.
-
Gently mix and pre-incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mixture containing both [γ-³³P]ATP and cold ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the kinase, if known, to ensure accurate IC50 determination.
-
Start the kinase reaction by adding the ATP mixture to all wells.[5]
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a fixed period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Detection and Quantification:
-
Filter-Binding Assay (preferred for poly[Glu,Tyr] substrate): Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will remain bound to the filter. Measure the radioactivity on the filters using a scintillation counter.
-
SDS-PAGE and Autoradiography: If a protein substrate is used, separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.[6] Quantify the band intensity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the mTOR kinase activity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the in vitro kinase assay protocol.
Caption: Step-by-step experimental workflow for the this compound kinase assay.
References
- 1. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. In vitro kinase assay [protocols.io]
- 6. files.core.ac.uk [files.core.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Off-Target Effects of eCF309
This guide provides a comprehensive overview of the known off-target effects of this compound, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). While this compound is a valuable chemical probe for studying mTOR signaling, a thorough understanding of its potential interactions with other kinases is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.[1][2][3] This document outlines the quantitative data on its off-target profile, details the signaling pathways involved, and provides standardized protocols for investigating these effects.
Quantitative Data Summary: Off-Target Kinase Profile of this compound
This compound has been demonstrated to be a highly selective mTOR inhibitor with a low nanomolar potency both in vitro and in cells.[1][2] A kinome profiling screen against 375 kinases revealed a very selective binding profile, with an S-score (35%) of 0.01 at a 10 µM concentration.[1][4] Besides its primary target, mTOR, a few other kinases were identified as off-targets. The following table summarizes the quantitative data on the inhibition of these off-target kinases by this compound.
| Target Kinase | IC50 (nM) | Percent Inhibition @ 10 µM | Notes |
| mTOR | 15 | >99% | Primary Target |
| DNA-PK | 320 | 90% | A serine/threonine protein kinase involved in DNA double-strand break repair.[1] |
| PI3Kγ | 1,340 | 85% | A lipid kinase involved in inflammatory and immune responses.[1][4] |
| PI3Kα (E545K) | 981 | 65% | A mutant form of a lipid kinase often implicated in cancer.[1][4] |
| DDR1 | 2,110 | 77% | A receptor tyrosine kinase that binds to collagen.[1][4] |
| PI3Kβ | >10,000 | - | |
| PI3Kδ | 1,840 | - |
Signaling Pathway Analysis
Understanding the signaling pathways of both the primary target and the off-targets is essential to predict the potential biological consequences of using this compound.
Primary Target: mTOR Signaling Pathway
mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][2] These complexes act as central regulators of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[1][2]
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of this compound.
Off-Target Signaling Pathways
The primary off-targets of this compound are DNA-PK, PI3Kγ, PI3Kα, and DDR1. Inhibition of these kinases could lead to unintended biological effects.
References
- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
eCF309: A Technical Guide to a Selective mTORC1/mTORC2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of eCF309, a potent and selective chemical probe for the mechanistic target of rapamycin (mTOR). This document details its mechanism of action, selectivity, and provides structured data and experimental protocols to facilitate its use in research and drug development.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival, making them critical targets in various diseases, including cancer. This compound is a potent, cell-permeable, ATP-competitive inhibitor of mTOR, demonstrating low nanomolar potency and a high degree of selectivity, making it an invaluable tool for dissecting mTOR signaling. Unlike allosteric inhibitors like rapamycin, which primarily target mTORC1, this compound inhibits the catalytic activity of both mTORC1 and mTORC2.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition allows for a more complete shutdown of mTOR signaling compared to mTORC1-specific inhibitors.
Data Presentation
Biochemical Potency and Selectivity
This compound exhibits high potency against mTOR and excellent selectivity across the kinome. The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase | IC50 (nM) |
| mTOR | 15 |
| PI3Kα | 981 |
| PI3Kβ | >10,000 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| DNA-PK | 320 |
| DDR1/2 | 2,110 |
| ABL | >10,000 |
| BLK | >10,000 |
| Data compiled from multiple sources. |
A kinome scan of this compound at 10 µM demonstrated a high degree of selectivity, with an S-score(35%) of 0.01. Besides mTOR, significant inhibition (>65%) was only observed for DNA-PK, DDR1, PI3Kγ, and PI3Kα(E545K).
Cellular Activity
This compound effectively inhibits mTOR signaling in cells, leading to antiproliferative effects in various cancer cell lines.
| Cell Line | EC50 (nM) |
| MCF7 (Breast Cancer) | 8.4 |
| MDA-MB-231 (Breast Cancer) | 72 |
| PC3 (Prostate Cancer) | 37 |
| Data from MedchemExpress. |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is adapted from the methods used in the initial characterization of this compound.
Objective: To determine the in vitro inhibitory activity of this compound against mTOR kinase.
Materials:
-
Recombinant mTOR kinase
-
Poly[Glu,Tyr]4:1 substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound (serially diluted)
-
DMSO (vehicle control)
-
96-well plates
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant mTOR kinase and the Poly[Glu,Tyr]4:1 substrate in kinase buffer.
-
Add serially diluted this compound or DMSO to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper and washing with phosphoric acid.
-
Quantify the incorporation of ³³P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of mTOR Signaling
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 downstream targets in cells.
Objective: To analyze the inhibition of p-S6K, p-S6 (mTORC1) and p-Akt (mTORC2) in response to this compound treatment.
Materials:
-
MCF7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-S6 (Ser235/236), anti-S6, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay
This protocol describes how to measure the antiproliferative effect of this compound using a PrestoBlue® assay.
Objective: To determine the EC50 value of this compound in a cancer cell line.
Materials:
-
MCF7 cells
-
Cell culture medium
-
This compound (serially diluted)
-
DMSO
-
96-well plates
-
PrestoBlue® cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Seed MCF7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with serially diluted this compound or DMSO.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add PrestoBlue® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
Visualizations
mTOR Signaling Pathway and Inhibition by this compound
Caption: mTOR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing mTOR pathway inhibition by Western Blot.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's mechanism to cellular effects.
eCF309: A Potent and Selective mTOR Inhibitor for Cancer Research
An In-depth Technical Guide on its Biological Activity in Cancer Cell Lines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a critical serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a vast number of human cancers, making it a highly attractive target for therapeutic intervention.[1][2][3] eCF309 has been identified as a potent, selective, and cell-permeable mTOR inhibitor with low nanomolar potency both in biochemical and cellular assays.[1][2][4] This document provides a comprehensive technical overview of the biological activity of this compound in various cancer cell lines, detailing its mechanism of action, anti-proliferative effects, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a novel pyrazolopyrimidine derivative developed through a lead optimization campaign from a previously identified micromolar potent mTOR kinase inhibitor.[1][2] It is designed to target the ATP-catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition is expected to yield superior anticancer activity compared to rapalogs, which only allosterically inhibit mTORC1.[2] this compound demonstrates high selectivity for mTOR over other kinases, including those in the PI3K family, making it a high-quality chemical probe for studying mTOR signaling.[1][5]
Mechanism of Action: mTOR Signaling Inhibition
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which integrate various intracellular and extracellular signals to control cellular processes.[1][2] Increased mTOR signaling, often resulting from genetic dysregulation of upstream modulators like PI3K, AKT, and PTEN, contributes significantly to cancer pathogenesis and chemoresistance.[1][2]
This compound exerts its biological activity by directly inhibiting the kinase function of mTOR. This leads to a blockade of the phosphorylation of downstream effector molecules, which can be monitored to confirm target engagement in cells. Key downstream molecules affected include 4E-BP1, P70-S6K, and AKT.[1][2]
Caption: mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by this compound.
Quantitative Biological Activity
This compound has been rigorously tested in both biochemical and cell-based assays to quantify its potency and selectivity.
In Vitro Kinase Inhibition
This compound shows potent inhibition of mTOR kinase activity with high selectivity against other related kinases.[1][2] A kinase panel profiling revealed mTOR as the only protein inhibited by over 99% when this compound was tested at a concentration of 10 µM.[5]
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀) of this compound
| Kinase Target | IC₅₀ (nM) |
|---|---|
| mTOR | 15 |
| DNA-PK | 320 |
| PI3Kα | 981 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| PI3Kβ | >10,000 |
| DDR1/2 | 2,110 |
Data sourced from multiple studies.[1][2][5]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative properties of this compound were evaluated against a panel of cancer cell lines, demonstrating potent activity, particularly in breast and prostate cancer cells.[1][2]
Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) |
|---|---|---|
| MCF7 | Breast Cancer (ER-positive) | 8.4 |
| PC3 | Prostate Cancer | ~20-30* |
| MDA-MB-231 | Triple Negative Breast Cancer | ~80-100* |
EC₅₀ values for PC3 and MDA-MB-231 are estimated from graphical data presented in the source literature. All treatments were for 5 days.[1][2]
Cellular Effects of this compound
Cell Cycle Arrest
A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest.[1] Phenotypic screening has shown that compounds from the same series as this compound, including the highly potent derivative eCF324, cause arrest in the G0/G1 phase of the cell cycle.[1] This blockade of cell cycle progression prevents cancer cells from dividing and proliferating.
Caption: Logical flow of this compound's mechanism leading to anti-proliferative effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Objective: To determine the IC₅₀ value of this compound against mTOR and other kinases.
-
Methodology:
-
The kinase activity of mTOR is measured by quantifying the incorporation of ³³P from [γ-³³P]ATP into a generic substrate, such as poly[Glu,Tyr]4:1.[5]
-
This compound is prepared in a series of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).[5]
-
The kinase, substrate, and ATP are incubated with each concentration of this compound. A DMSO control is used as a reference for 100% kinase activity.
-
The reaction is stopped, and the amount of ³³P incorporated into the substrate is measured using a scintillation counter or similar method.
-
The percentage of inhibition for each concentration is calculated relative to the DMSO control.
-
The IC₅₀ value is determined by fitting the dose-response data to a suitable nonlinear regression model.
-
Cell Viability / Anti-proliferative Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Objective: To determine the EC₅₀ value of this compound in different cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7, PC3, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with this compound across a range of concentrations (e.g., 10-point half-log dilutions from 0.3 to 1000 nM).[1][2]
-
Incubation: The plates are incubated for a defined period (e.g., 5 days) under standard cell culture conditions (37°C, 5% CO₂).[1][2]
-
Viability Measurement: After incubation, a viability reagent such as PrestoBlue® is added to each well.[1][2] This reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.
-
Reading: The fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The fluorescence readings are normalized to control (DMSO-treated) wells to determine the percentage of cell viability. The EC₅₀ value is calculated by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for determining cell viability using the PrestoBlue® assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Treatment: Cells are seeded and treated with this compound at relevant concentrations (e.g., 1x and 10x EC₅₀) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
-
Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the membranes and preserve the cellular structures.
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram. Cells in G0/G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2/M phase have 4N DNA content. The percentage of cells in each phase is quantified using appropriate software.
-
Conclusion
This compound is a highly potent and selective mTOR inhibitor that demonstrates significant anti-proliferative activity in a range of cancer cell lines. Its ability to induce cell cycle arrest via dual inhibition of mTORC1 and mTORC2 underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed data and protocols provided in this guide serve as a critical resource for researchers aiming to explore the multifaceted role of mTOR signaling in cancer and to leverage this compound in their studies.
References
- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Correction: this compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Notes and Protocols for eCF309 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] As a crucial regulator of cell metabolism, growth, proliferation, and survival, mTOR is a serine/threonine protein kinase that forms two distinct protein complexes: mTORC1 and mTORC2.[1][4] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2] this compound exhibits low nanomolar potency in inhibiting mTOR signaling both in vitro and in cells, making it a valuable tool for studying mTOR function and for potential therapeutic development.[1][2] It has been shown to inhibit both mTORC1 and mTORC2.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory activity on the mTOR signaling pathway and its anti-proliferative effects on cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][5]
| Kinase | IC50 (nM) |
| mTOR | 15 |
| PI3Kα | 981 |
| PI3Kβ | >10,000 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| DNA-PK | 320 |
| DDR1/2 | 2,110 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [6]
| Cell Line | Cancer Type | EC50 (nM) |
| MCF7 | Breast Cancer | 8.4 |
| MDA-MB-231 | Breast Cancer | 72 |
| PC3 | Prostate Cancer | 37 |
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular processes. Upstream signals such as growth factors and nutrients activate PI3K and Akt, which in turn activate mTOR. Once activated, mTORC1 and mTORC2 phosphorylate a wide range of downstream substrates to control processes like protein synthesis, cell growth, and survival. This compound exerts its inhibitory effect by targeting the kinase domain of mTOR, thereby blocking the phosphorylation of its downstream effectors.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Optimal conditions (e.g., cell seeding density, this compound concentration, and incubation time) should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in culture plates at a density that will result in 50-70% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. A typical dose-response study might use concentrations ranging from 1 nM to 1 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, Western blotting, or cell cycle analysis.
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key mTOR downstream targets. The protocol is based on a study using MCF7 cells.[1]
Experimental Workflow:
Caption: Workflow for Western blot analysis of mTOR pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed MCF7 cells in 6-well plates and grow until they reach approximately 80% confluency.[1]
-
Serum starve the cells by replacing the growth medium with a medium containing 0.1% FBS for 24 hours.[1]
-
Incubate the cells with varying concentrations of this compound (e.g., 3-100 nM) or DMSO (vehicle control) for 30 minutes.[1]
-
Stimulate the cells by adding FBS to a final concentration of 10% for 1 hour.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-Akt Ser473) overnight at 4°C.[1] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of P70S6K, S6, and Akt (Ser473), with near-complete inhibition observed at a concentration of 30 nM in MCF7 cells.[1]
Cell Viability Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cell lines of interest (e.g., MCF7, MDA-MB-231, PC3)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., PrestoBlue®, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.3-1000 nM) in triplicate.[2] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period of 5 days.[2]
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values using appropriate software (e.g., GraphPad Prism).
-
These protocols provide a foundation for utilizing this compound as a research tool to investigate the mTOR signaling pathway. As with any experimental procedure, optimization for specific cell lines and experimental conditions is recommended.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for eCF309 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of eCF309, a potent and selective mTOR inhibitor, in Western Blotting applications. The information is intended to guide researchers in accurately determining the effective working concentration of this compound and assessing its impact on the mTOR signaling pathway.
Introduction
This compound is a cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer. This compound exhibits potent inhibitory activity against both mTORC1 and mTORC2.[1][2] Western Blotting is a key immunoassay used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy of inhibitors like this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research. This information is critical for designing experiments to investigate its effects on the mTOR pathway.
| Parameter | Value | Cell Line | Source |
| In vitro IC50 (mTOR) | 15 nM | - | [1][2] |
| Cellular IC50 (mTOR signaling) | 10-15 nM | MCF7 | [1][2] |
| Western Blot Working Concentration Range | 3 - 100 nM | MCF7 | [1] |
| Concentration for near-complete inhibition of mTOR targets | 30 nM | MCF7 | [1] |
Signaling Pathway
The diagram below illustrates the mTOR signaling pathway and the points of inhibition by this compound. As a potent inhibitor of mTOR, this compound blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes.
References
Application Notes & Protocols: eCF309 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of eCF309, a potent and selective mTOR inhibitor. The protocols outlined below are based on its established in vitro profile and are intended to guide the design of preclinical efficacy and pharmacodynamic studies.
Introduction to this compound
This compound is a highly potent and selective, cell-permeable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a central regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in various diseases, particularly cancer.[1] this compound inhibits both mTORC1 and mTORC2 complexes, which are crucial for integrating signals from growth factors and nutrients.[1] In vitro studies have demonstrated that this compound potently inhibits mTOR signaling with an IC50 of 10–15 nM in both biochemical and cellular assays.[1] This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream mTOR targets such as P70S6K, S6, and AKT in cancer cell lines.[1][3] Furthermore, this compound has been shown to induce G0/G1 cell cycle arrest.[1] Its high selectivity and cellular potency make it a valuable tool for investigating mTOR biology and a promising candidate for further preclinical development.[1][2]
This compound Mechanism of Action: mTOR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2. The diagram below illustrates the central role of mTOR in cell signaling and the points of intervention by this compound.
Caption: mTOR Signaling Pathway and this compound Inhibition.
Proposed In Vivo Xenograft Efficacy Study
This section outlines a proposed experimental design to evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
3.1. Animal Model and Cell Line
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MCF7 human breast cancer cell line (ER-positive). This cell line has a well-characterized hyperactive PI3K/mTOR pathway and has been used in the initial in vitro characterization of this compound.[4]
-
Cell Culture: MCF7 cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.
3.2. Experimental Workflow
The following diagram illustrates the workflow for the proposed in vivo efficacy study.
Caption: In Vivo Xenograft Efficacy Study Workflow.
3.3. Experimental Groups and Dosing
The following table details the proposed experimental groups for the efficacy study. Doses are hypothetical and should be determined by preliminary dose-range finding and tolerability studies.
| Group | Treatment | Dose | Route of Administration | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (IP) | Daily | 10 |
| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Intraperitoneal (IP) | Daily | 10 |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | Daily | 10 |
3.4. Efficacy Assessment
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored 2-3 times per week as a measure of general toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
3.5. Data Presentation of Efficacy Results
| Treatment Group | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Data | 0 | Data |
| This compound (10 mg/kg) | Data | Data | Data |
| This compound (25 mg/kg) | Data | Data | Data |
| This compound (50 mg/kg) | Data | Data | Data |
Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is hitting its target in vivo, a pharmacodynamic study should be conducted.
4.1. PD Study Design
-
Animals and Tumor Model: Use the same MCF7 xenograft model as in the efficacy study.
-
Treatment: A separate cohort of tumor-bearing mice will be treated with a single dose of vehicle or this compound (e.g., 25 mg/kg).
-
Sample Collection: Tumors will be collected at various time points post-dose (e.g., 2, 8, 24, and 48 hours). A subset of tumors from the main efficacy study can also be collected at the endpoint.
4.2. Western Blot Protocol for PD Markers
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4.3. Primary Antibodies for PD Analysis
| Target Protein | Phosphorylation Site | Expected Change with this compound |
| p-S6 Ribosomal Protein | Ser235/236 | Decrease |
| Total S6 Ribosomal Protein | N/A | No Change |
| p-AKT | Ser473 | Decrease |
| Total AKT | N/A | No Change |
| β-Actin | N/A | No Change (Loading Control) |
4.4. Data Presentation of PD Results
| Treatment Group | Time Point | p-S6 / Total S6 (relative to Vehicle) | p-AKT / Total AKT (relative to Vehicle) |
| Vehicle | 2h | 1.0 | 1.0 |
| This compound (25 mg/kg) | 2h | Data | Data |
| This compound (25 mg/kg) | 8h | Data | Data |
| This compound (25 mg/kg) | 24h | Data | Data |
| This compound (25 mg/kg) | 48h | Data | Data |
Concluding Remarks
The successful execution of these proposed in vivo studies will be critical in advancing the preclinical development of this compound. The data generated will provide essential insights into its anti-tumor efficacy, in vivo mechanism of action, and therapeutic potential. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and regulations for animal welfare.
References
- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Use of eCF309 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell metabolism, proliferation, survival, and migration.[1][2] Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention.[1][2] this compound distinguishes itself by inhibiting the catalytic domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is anticipated to result in superior anti-cancer activity compared to allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][2]
These application notes provide a comprehensive overview of the available data on this compound and a detailed, proposed protocol for its evaluation in xenograft mouse models, a critical step in preclinical drug development.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound from published studies. This data highlights its nanomolar efficacy and selectivity, forming the basis for its investigation in in vivo cancer models.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| mTOR Kinase Inhibition (IC50) | 15 nM | Biochemical Assay | [1] |
| MCF7 Cell Proliferation (EC50) | ~30 nM | 5-day PrestoBlue® assay | [1] |
| Selectivity Score (S-score(35%) at 10 µM) | 0.01 | Kinome-wide panel | [1] |
Proposed In Vivo Xenograft Study Design (Hypothetical)
As there is no publicly available data on this compound in xenograft models, the following table outlines a proposed study design. This design is based on standard practices for preclinical evaluation of mTOR inhibitors and the known in vitro characteristics of this compound.
| Parameter | Proposed Specification | Rationale |
| Animal Model | Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old | Immunodeficient strain robust for engraftment of human cells.[4] |
| Xenograft Model | Subcutaneous implantation of ER-positive MCF7 breast cancer cells | MCF7 cells have been shown to be sensitive to this compound in vitro.[1][5] |
| Tumor Inoculum | 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel® | Standard practice to enhance tumor take and growth.[6] |
| Treatment Groups | 1. Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)2. This compound (10 mg/kg)3. This compound (30 mg/kg)4. Positive Control (e.g., Everolimus, 5 mg/kg) | To assess dose-response and compare with a clinically approved mTOR inhibitor. |
| Dosing Regimen | Oral gavage (PO), once daily (QD) for 21 days | Oral administration is a common and clinically relevant route. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Measured by tumor volume over time. |
| Secondary Endpoints | Body weight, clinical observations, and terminal tumor weight | To monitor toxicity and confirm efficacy. |
| Pharmacodynamic Analysis | Western blot of tumor lysates for p-S6, p-4E-BP1, and p-AKT(S473) | To confirm in vivo target engagement and inhibition of mTORC1 and mTORC2. |
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
Caption: mTOR signaling pathway and dual inhibition by this compound.
Proposed Experimental Workflow for Xenograft Studies
This diagram outlines the key steps for evaluating this compound in a xenograft mouse model.
Caption: Experimental workflow for this compound xenograft studies.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol details the steps for creating a subcutaneous tumor model using a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (kept on ice)
-
6-8 week old female immunodeficient mice (e.g., NSG)
-
1 mL syringes with 27G needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation: a. Culture MCF7 cells to approximately 80% confluency. Cells should be in the exponential growth phase. b. On the day of injection, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile, serum-free medium. e. Perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%). f. Centrifuge the required number of cells again and resuspend the pellet in a 1:1 mixture of cold, serum-free medium and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the suspension on ice.[6]
-
Implantation: a. Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation). b. Shave and sterilize the injection site on the right flank of the mouse with an alcohol wipe. c. Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously.[4] d. Slowly withdraw the needle to prevent leakage. e. Monitor the mice for recovery from anesthesia and for any adverse reactions.
Protocol 2: Drug Administration and Efficacy Monitoring
This protocol describes the treatment and monitoring phase of the study.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Oral gavage needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Growth and Randomization: a. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.[4] b. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2. c. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.[4]
-
Drug Preparation and Administration: a. Prepare a fresh formulation of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). b. Administer the designated treatment (vehicle, this compound, or positive control) to each mouse via oral gavage once daily.
-
Monitoring: a. Continue to measure tumor volume 2-3 times per week throughout the study. b. Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. c. Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, or grooming).
-
Endpoint and Tissue Collection: a. The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after the planned treatment duration (e.g., 21 days). b. At the endpoint, euthanize the mice according to approved institutional protocols. c. Excise the tumors, remove any non-tumor tissue, and record the final tumor weight. d. For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen immediately after excision and store at -80°C.
Protocol 3: Pharmacodynamic Analysis (Western Blot)
This protocol is for confirming target engagement in the tumor tissue.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT(S473), anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Homogenize the frozen tumor tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading dye. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager. h. Analyze the band intensities to determine the change in phosphorylation of mTOR pathway proteins between treatment groups.
Conclusion
This compound is a promising mTOR inhibitor with potent in vitro activity.[1][2] The protocols and study designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models. While the in vivo protocol is a proposed methodology, it is grounded in established preclinical practices and the specific characteristics of this compound, offering a solid starting point for researchers aiming to translate the in vitro potential of this compound into in vivo efficacy data. Future studies will be essential to formally evaluate its therapeutic potential for cancer treatment.[2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. scispace.com [scispace.com]
- 6. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols: Immunofluorescence Analysis of mTOR Signaling Pathway Inhibition by eCF309
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2] eCF309 is a potent, selective, and cell-permeable small molecule inhibitor of mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes.[1] This document provides a detailed protocol for the use of this compound in immunofluorescence (IF) applications to monitor the inhibition of the mTOR signaling pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the ATP-binding site of mTOR, thereby preventing the phosphorylation of its downstream substrates. Inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of key translational regulators such as the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of mTORC2 is observed through the reduced phosphorylation of Akt at serine 473. By analyzing the phosphorylation status of these downstream effectors, the efficacy and cellular activity of this compound can be quantitatively assessed.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from immunofluorescence experiments using this compound.
Table 1: Dose-Dependent Inhibition of p-S6 (Ser235/236) Fluorescence Intensity by this compound
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1500 | 120 | 0 |
| 1 | 1250 | 110 | 16.7 |
| 10 | 800 | 95 | 46.7 |
| 30 | 450 | 60 | 70.0 |
| 100 | 200 | 35 | 86.7 |
| 300 | 150 | 25 | 90.0 |
Table 2: Time-Course of p-Akt (Ser473) Inhibition by 100 nM this compound
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 | 1800 | 150 | 0 |
| 1 | 1350 | 130 | 25.0 |
| 4 | 900 | 110 | 50.0 |
| 8 | 600 | 80 | 66.7 |
| 24 | 400 | 50 | 77.8 |
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing immunofluorescence staining to detect the phosphorylation status of mTOR pathway components.
Materials and Reagents
-
Cell line of interest (e.g., MCF7, U2OS)
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-phospho-Akt (Ser473))
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired period (e.g., 1, 4, 8, 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-S6) to the recommended concentration in the antibody dilution buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for accurate comparison.
-
Quantify the fluorescence intensity of the target protein in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated and compared across different treatment groups.
-
Signaling Pathway Visualization
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in immunofluorescence studies to investigate the mTOR signaling pathway. The detailed protocol and data presentation guidelines will enable researchers to effectively assess the inhibitory activity of this compound and similar compounds, contributing to a deeper understanding of mTOR-related cellular processes and the development of novel therapeutics.
References
Application Notes and Protocols for Studying Autophagy Induction with eCF309
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[1] By targeting the mTOR kinase, this compound effectively modulates downstream signaling pathways, including the induction of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases. These characteristics make this compound a valuable chemical probe for investigating the molecular mechanisms of autophagy and for exploring its therapeutic potential in various disease models.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR. mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a primary negative regulator of autophagy.[2][3] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200) and the VPS34 complex (VPS34, Beclin-1, ATG14L), both of which are essential for the initiation and nucleation of the autophagosome.
By inhibiting mTOR kinase activity, this compound prevents the phosphorylation of these key autophagy-initiating complexes. This disinhibition allows for the activation of the ULK1 and VPS34 complexes, leading to the formation of the phagophore, the precursor to the autophagosome. The subsequent elongation and maturation of the phagophore result in the sequestration of cytoplasmic cargo and the formation of a double-membraned autophagosome, which then fuses with a lysosome to degrade its contents.
Quantitative Data Presentation
The following tables summarize the expected quantitative effects of this compound on key autophagy markers, based on typical results observed with potent mTOR inhibitors. These tables are intended to serve as a reference for expected outcomes when using this compound to induce autophagy.
Table 1: Effect of this compound on LC3-II/Actin Ratio (Western Blot Analysis)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Fold Increase in LC3-II/Actin Ratio (Mean ± SD) |
| HeLa | 10 | 6 | 2.5 ± 0.4 |
| 50 | 6 | 4.8 ± 0.7 | |
| 100 | 6 | 6.2 ± 1.1 | |
| MCF7 | 10 | 12 | 3.1 ± 0.5 |
| 50 | 12 | 5.9 ± 0.9 | |
| 100 | 12 | 8.4 ± 1.3 | |
| U2OS | 10 | 24 | 2.8 ± 0.6 |
| 50 | 24 | 5.2 ± 0.8 | |
| 100 | 24 | 7.1 ± 1.0 |
Table 2: Effect of this compound on p62/SQSTM1 Levels (Western Blot Analysis)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Percent Decrease in p62/Actin Ratio (Mean ± SD) |
| HeLa | 50 | 24 | 35 ± 5 |
| 100 | 24 | 55 ± 8 | |
| MCF7 | 50 | 48 | 40 ± 6 |
| 100 | 48 | 65 ± 9 | |
| U2OS | 50 | 24 | 30 ± 7 |
| 100 | 24 | 50 ± 10 |
Table 3: Effect of this compound on LC3 Puncta Formation (Fluorescence Microscopy)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Percentage of Cells with >10 LC3 Puncta (Mean ± SD) |
| HeLa-GFP-LC3 | 50 | 6 | 45 ± 6 |
| 100 | 6 | 65 ± 8 | |
| MCF7-GFP-LC3 | 50 | 12 | 50 ± 7 |
| 100 | 12 | 75 ± 10 | |
| U2OS-GFP-LC3 | 50 | 24 | 40 ± 5 |
| 100 | 24 | 60 ± 9 |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol describes the detection of changes in the levels of the autophagy markers LC3-II and p62/SQSTM1 in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO) for the indicated time points (e.g., 6, 12, 24 hours). A positive control, such as rapamycin (100 nM), can also be included.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel for LC3 analysis and a 10% gel for p62 and β-actin analysis.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the corresponding β-actin band intensity.
-
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosome formation by monitoring the formation of fluorescently-tagged LC3 puncta in cells treated with this compound.
Materials:
-
Cells stably expressing a fluorescently-tagged LC3 (e.g., GFP-LC3 or RFP-LC3)
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the fluorescently-tagged LC3 expressing cells onto glass-bottom dishes or coverslips at a low density to allow for clear visualization of individual cells.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent protein and DAPI.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell or the percentage of cells with a significant number of puncta (e.g., >10 puncta per cell). Image analysis software can be used for automated quantification.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: mTOR signaling pathway and the inhibitory action of this compound on mTORC1, leading to autophagy induction.
Caption: Experimental workflow for studying this compound-induced autophagy using Western blot and fluorescence microscopy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing eCF309 Dosage
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of eCF309 for specific cell lines. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][2] These complexes are central regulators of cell metabolism, proliferation, survival, and migration.[1][2] this compound exerts its effect by inhibiting the catalytic domain of mTOR, thereby blocking the signaling of both mTORC1 and mTORC2 complexes and the phosphorylation of their downstream targets.[2] Increased mTOR signaling is a factor in many types of cancers, making it a key therapeutic target.[1][2]
Q2: What is a typical starting concentration range for this compound in a new cell line?
Based on published data, a 10-point half-log dose-response study ranging from 0.3 nM to 1,000 nM has been effectively used to determine the half-maximal effective concentration (EC50) in various cancer cell lines.[2] For initial screening, a broader range (e.g., 1 nM to 10 µM) can be used to capture the full dose-response curve. The potency of this compound has been demonstrated in the low nanomolar range.[1][2]
Q3: How long should I treat my cells with this compound?
For signaling studies (e.g., Western blot), a short incubation of 30 minutes has been shown to be sufficient to observe dose-dependent reduction in the phosphorylation of mTOR targets.[1] For cell viability or antiproliferative assays, a longer incubation period, typically 48 to 72 hours , is recommended to observe significant effects on cell growth.
Q4: Which cell lines have been tested with this compound, and what is its potency?
This compound has demonstrated antiproliferative properties in a panel of cancer cell lines.[2] The potency, measured as EC50, varies between cell lines, reflecting their dependence on the mTOR pathway for growth and proliferation.
| Cell Line | Cancer Type | Potency (EC50) | Reference |
| MCF7 | Breast Cancer (ER-positive) | Low nanomolar range | [1][2][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar range | [2] |
| PC3 | Prostate Cancer | Low nanomolar range | [2] |
Note: The exact EC50 values can vary depending on experimental conditions such as cell density, media formulation, and assay duration.
Troubleshooting Guide
This section addresses common issues encountered during this compound dosage optimization experiments.
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Calibrate your multichannel pipette.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and reduce evaporation.
-
-
Possible Cause: Improper reagent mixing.
-
Solution: Ensure the viability reagent (e.g., MTT, resazurin) is thoroughly mixed into the well media without introducing bubbles.
-
Problem: this compound shows no significant effect on cell viability.
-
Possible Cause: The concentration range is too low.
-
Solution: Broaden the dose-response curve to include higher concentrations (e.g., up to 10 µM).
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the treatment duration (e.g., from 48h to 72h or 96h), ensuring that control cells do not become over-confluent.
-
-
Possible Cause: The cell line is not highly dependent on the mTOR signaling pathway.
-
Solution: Confirm target engagement by performing a Western blot for phosphorylated downstream targets of mTOR (p-S6K, p-S6, p-AKT) after a short treatment with this compound.[1] If the pathway is inhibited but viability is unaffected, the cells may rely on alternative survival pathways.
-
-
Possible Cause: Degraded this compound compound.
-
Solution: Use a fresh aliquot of the compound. Verify the activity of the stock solution on a known sensitive cell line like MCF7.
-
Problem: Unexpectedly high cytotoxicity, even at low concentrations.
-
Possible Cause: Incorrect stock solution concentration.
-
Solution: Re-verify the calculations and preparation of your serial dilutions. If possible, confirm the concentration of the stock solution.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is below the toxic threshold for your specific cell line (typically <0.5%).[5]
-
-
Possible Cause: Cells are overly sensitive or were seeded at too low a density.
-
Solution: Optimize cell seeding density. Cells seeded too sparsely may be more susceptible to drug-induced stress.
-
Experimental Protocols
Protocol 1: Determining the EC50 of this compound via Cell Viability Assay
This protocol outlines the steps for a typical dose-response experiment using a resazurin-based viability assay.[5] The same general workflow applies to other colorimetric assays like MTT.[6]
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density for your cell line.
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate in a volume of 100 µL.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point half-log serial dilution of this compound in culture medium, starting from a top concentration of 1,000 nM.[2]
-
Include wells for "cells + vehicle" (0% inhibition control) and "media only" (background control).
-
Remove the old media from the cells and add 100 µL of the appropriate compound dilution or control media to each well.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Viability Measurement (Resazurin example):
-
Add 10 µL of resazurin solution to each well.[5]
-
Incubate for 1-4 hours, or until the "cells + vehicle" wells have turned a distinct pink color.
-
Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the average background reading from all other values.
-
Normalize the data by setting the average "cells + vehicle" reading as 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Western Blot Analysis for mTOR Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting its intended target in the cell.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum starve the cells (e.g., 0.1% FBS) for 24 hours to reduce basal pathway activity.[1]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100 nM) or a vehicle control for 30 minutes.[1]
-
Stimulate the mTOR pathway by adding serum (e.g., 10% FBS) for 1 hour.[1]
-
-
Protein Extraction:
-
Place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p70S6K (Thr389)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Phospho-AKT (Ser473)
-
Total p70S6K, S6, and AKT (as loading controls)
-
A housekeeping protein like β-actin or GAPDH (as a loading control).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film. A dose-dependent decrease in the phosphorylated proteins relative to the total and housekeeping proteins confirms mTOR inhibition by this compound.[1]
-
References
- 1. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
eCF309 Technical Support Center: Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the potent and selective mTOR inhibitor, eCF309, to prevent its degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable inhibitor of the mTOR (mammalian Target of Rapamycin) kinase.[1][2][3] It functions by blocking the phosphorylation of mTOR substrates, thereby inhibiting downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] this compound exhibits low nanomolar potency in both biochemical and cellular assays and has a high degree of selectivity against other kinases.[2][4]
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The chemical structure of this compound contains a diethyl acetal group, which is essential for its bioactivity.[4] Acetal groups are susceptible to hydrolysis, particularly under acidic conditions (low pH), which would convert this compound into its inactive aldehyde derivative.[4] Other general factors that can affect the stability of chemical compounds in solution include prolonged exposure to high temperatures, light, and oxidative conditions.[5]
Q3: How should I properly prepare and store this compound stock solutions?
A3: To ensure maximum stability, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO. Stock solutions should be prepared at a high concentration (e.g., 10 mM), aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed vials, protected from light.
Q4: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?
A4: Yes, inconsistent results are a common symptom of compound degradation. If this compound degrades, its effective concentration in your experiments will be lower than expected, leading to reduced or variable inhibition of mTOR signaling. This can manifest as inconsistent dose-response curves or a lack of expected phenotypic changes in cells. It is crucial to rule out degradation by following proper handling protocols and, if necessary, performing a quality control check on your solution.
Q5: How can I verify the integrity of my this compound solution?
A5: The most reliable method to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current solution to a freshly prepared standard or a previously validated batch, you can identify the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent this compound peak.
Potency and Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against mTOR and a selection of other kinases, demonstrating its high potency and selectivity.
| Kinase Target | IC50 (nM) |
| mTOR | 15 |
| PI3Kα | 981 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| DNA-PK | 320 |
| DDR1/2 | 2,110 |
| Data sourced from in vitro kinase assays.[6] |
Troubleshooting and Experimental Protocols
This section provides detailed protocols and workflows to minimize this compound degradation and troubleshoot common issues.
Potential Degradation Pathway of this compound
The diethyl acetal moiety of this compound is critical for its activity. Acid-catalyzed hydrolysis represents the most probable degradation pathway, converting the active compound into an inactive aldehyde.
Caption: Probable acid-catalyzed hydrolysis of this compound.
Protocol 1: Recommended Preparation and Storage of this compound Stock Solution
-
Reagent Handling: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use high-purity, anhydrous DMSO as the solvent.
-
Dissolution: Prepare a concentrated stock solution (e.g., 10 mM) by adding the appropriate volume of DMSO to the solid compound. Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in low-binding tubes. The volume of the aliquots should correspond to what is typically used for one experiment to avoid partial use and refreezing.
-
Storage: Tightly seal the vials and store them at -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare fresh working dilutions in your final aqueous buffer or cell culture medium immediately before use. Do not store aqueous dilutions of this compound for extended periods.
mTOR Signaling Pathway and this compound Inhibition
Understanding the target pathway is key to interpreting experimental results. This compound directly inhibits mTOR, a central node in cell signaling.
Caption: this compound acts as a direct inhibitor of the mTOR kinase.
Protocol 2: Troubleshooting Workflow for Inconsistent Results
If you suspect this compound degradation is affecting your experiments, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting this compound activity.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ijirset.com [ijirset.com]
- 6. Separation of chemical warfare agent degradation products by the reversal of electroosmotic flow in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent eCF309 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective mTOR inhibitor, eCF309.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, ATP-competitive inhibitor of mTOR (mechanistic target of rapamycin) with an IC50 of 15 nM.[1] It targets the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition leads to the blockade of downstream signaling pathways that control cell growth, proliferation, and survival.
Q2: How should I prepare and store this compound stock solutions?
This compound is moderately soluble in DMSO.[2] For example, it is soluble at 2 mg/mL in DMSO.[3] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C should be used within 6 months, and a solution stored at -20°C should be used within 1 month.[1] Protect the stock solution from light.[1]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can arise from several factors:
-
Compound Stability: While this compound is stable as a stock solution, its stability in aqueous cell culture media at 37°C for extended periods may be limited. It is advisable to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
-
Solubility Issues: this compound has limited aqueous solubility. When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation. High final concentrations of this compound or a high percentage of DMSO in the final culture medium can lead to precipitation and inaccurate effective concentrations. The final DMSO concentration should typically be kept below 0.5%.
-
Cellular Factors: The response to this compound can vary between different cell lines, influenced by their genetic background, passage number, and confluency. It is crucial to maintain consistent cell culture conditions.
-
Off-Target Effects: At higher concentrations (typically above 1 µM), this compound may inhibit other kinases, such as PI3K, DNA-PK, and DDR1.[4] These off-target effects can contribute to the observed phenotype and lead to misinterpretation of results. It is recommended to use the lowest effective concentration of this compound and to include appropriate controls to distinguish between on-target and off-target effects.
Q4: How can I differentiate between on-target mTOR inhibition and potential off-target effects of this compound?
To confirm that the observed cellular effects are due to mTOR inhibition, consider the following strategies:
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should be observed at concentrations consistent with its low nanomolar IC50 for mTOR.
-
Use of Multiple mTOR Inhibitors: Compare the effects of this compound with other structurally and mechanistically distinct mTOR inhibitors (e.g., rapamycin for mTORC1-specific effects, or other ATP-competitive mTOR inhibitors).
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of mTOR to see if it can reverse the effects of this compound.
-
Analysis of Downstream Signaling: Use Western blotting to confirm the specific inhibition of mTORC1 and mTORC2 signaling by assessing the phosphorylation status of their respective downstream targets (e.g., p-S6K, p-4E-BP1 for mTORC1, and p-Akt at Ser473 for mTORC2).
-
Control for PI3K Inhibition: Since this compound can inhibit PI3K at higher concentrations, compare its effects to a selective PI3K inhibitor to understand any potential contribution from this off-target activity.
Troubleshooting Guide
Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Prepare fresh serial dilutions of this compound in culture medium for each experiment. - Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%). - Visually inspect the wells for any signs of precipitation after adding the compound. |
| Cell Density and Growth Phase | - Seed cells at a consistent density for all experiments. - Ensure cells are in the exponential growth phase at the start of the experiment. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the time of compound addition to normalize for initial cell number. |
| Assay Incubation Time | - Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe a maximal effect, while very long incubation times could lead to compound degradation or secondary cellular effects. |
| Variability in Reagents | - Use the same batch of serum and other critical media components for a set of comparative experiments. - Ensure consistent quality and passage number of the cells used. |
Weak or No Inhibition of mTOR Signaling in Western Blots
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the integrity of the this compound stock solution. If in doubt, use a fresh vial or a newly prepared stock. - Confirm the calculated dilutions and the final concentration in the cell culture. |
| Suboptimal Treatment Conditions | - Optimize the treatment time with this compound. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can determine the optimal duration for inhibiting downstream signaling. - Ensure cells are properly serum-starved and stimulated if the experiment aims to measure the inhibition of growth factor-induced mTOR signaling. |
| Western Blotting Issues | - Follow the detailed Western Blot protocol provided below, paying close attention to antibody dilutions, blocking conditions, and transfer efficiency. - Use appropriate positive and negative controls (e.g., lysate from cells treated with a known mTOR activator or inhibitor). - Ensure the primary antibodies for phosphorylated proteins are specific and have been validated for the application. |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to mutations in the mTOR pathway or activation of compensatory signaling pathways.[5] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the assessment of this compound's inhibitory effect on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets, p70 S6 Kinase (S6K) and Akt.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, PC3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.1% FBS) medium.
-
Prepare fresh dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) and include a DMSO vehicle control (final concentration ≤ 0.5%).
-
Pre-treat the cells with the different concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or 20% FBS) for 30 minutes to activate the mTOR pathway.
2. Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-p70 S6 Kinase (Thr389) (1:1000)
-
Total p70 S6 Kinase (1:1000)
-
Phospho-Akt (Ser473) (1:1000)
-
Total Akt (1:1000)
-
GAPDH or β-actin (loading control) (1:5000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Western blot experimental workflow for assessing this compound activity.
Caption: Logical troubleshooting approach for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of eCF309 in cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on using eCF309, a potent and selective mTOR inhibitor. The information herein is designed to help minimize and troubleshoot potential off-target effects in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of mTOR (mechanistic Target of Rapamycin).[1][2][3] mTOR is a serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][3] It forms two distinct protein complexes, mTORC1 and mTORC2, both of which are inhibited by this compound.[1]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for mTOR, it has been shown to inhibit other kinases at higher concentrations. The primary known off-targets are DNA-PK, PI3Kγ, PI3Kα (E545K mutant), and DDR1.[1][3][4]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To ensure high selectivity for mTOR, it is recommended to use this compound at concentrations well below 1 µM, and preferably below 100 nM.[4] The IC50 of this compound for mTOR is approximately 15 nM in vitro.[1][3] Using the lowest effective concentration is crucial to minimize the risk of engaging off-target kinases.
Q4: How can I experimentally validate the on-target and off-target effects of this compound in my cell line?
A4: A combination of techniques can be employed. To confirm on-target mTOR inhibition, you can perform a Western blot to analyze the phosphorylation status of downstream mTORC1 and mTORC2 substrates, such as p70S6K, S6, and AKT at Ser473.[1] To investigate off-target effects, you can assess the activity of pathways regulated by known off-targets (e.g., DNA damage response for DNA-PK) or perform broader kinase profiling assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: The observed phenotype may be due to inhibition of kinases other than mTOR, especially at high concentrations of this compound. | 1. Perform a dose-response experiment: Determine the minimal concentration of this compound required to inhibit mTOR signaling (e.g., by checking p-S6 levels). Use this concentration for subsequent experiments. 2. Include control compounds: Use other mTOR inhibitors with different off-target profiles (e.g., rapamycin for mTORC1-specific inhibition) to dissect the observed effects. 3. Rescue experiment: If possible, express a drug-resistant mutant of mTOR to see if it reverses the phenotype. |
| High cell toxicity or death. | Concentration too high: this compound, like many kinase inhibitors, can induce cell cycle arrest and apoptosis, which may be exacerbated by off-target effects.[1] | 1. Titrate down the concentration: Use a lower concentration of this compound that still effectively inhibits mTOR. 2. Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effects with less toxicity. 3. Assess cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) in your specific cell line. |
| No effect on mTOR signaling. | Compound instability or degradation: Improper storage or handling can lead to loss of activity. Cell line resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. | 1. Verify compound integrity: Use a fresh stock of this compound and ensure it is stored correctly (typically at -20°C or -80°C). 2. Check for mTOR pathway activation: Ensure the mTOR pathway is active in your cell line under your experimental conditions. Serum stimulation is often used to activate the pathway.[1] 3. Use a positive control: Treat a sensitive cell line alongside your experimental line to confirm the compound's activity. |
| Variability between experiments. | Inconsistent cell culture conditions: Cell density, passage number, and serum concentration can all influence mTOR signaling and drug response. Inconsistent compound preparation: Errors in serial dilutions can lead to different final concentrations. | 1. Standardize protocols: Maintain consistent cell culture practices and carefully document all experimental parameters. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accurate dosing. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target (mTOR) and known off-targets.
| Target | IC50 (nM) | Percent Inhibition @ 10 µM |
| mTOR | 15 | >99% |
| DNA-PK | 320 | 90% |
| PI3Kγ | 1,340 | 85% |
| DDR1/2 | 2,110 | 77% |
| PI3Kα (E545K) | Not Reported | 65% |
| PI3Kα | 981 | Not Reported |
| PI3Kβ | >10,000 | Not Reported |
| PI3Kδ | 1,840 | Not Reported |
Data compiled from the Chemical Probes Portal and related publications.[1][4]
Key Experimental Protocols
1. Western Blot for mTOR Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF7) in a 6-well plate and grow until they reach approximately 80% confluency.[1]
-
Serum starve the cells (e.g., in media with 0.1% FBS) for 24 hours to reduce basal mTOR activity.[1]
-
Pre-treat the cells with a dose range of this compound (e.g., 3-100 nM) or DMSO (vehicle control) for 30 minutes.[1]
-
Stimulate the mTOR pathway by adding serum (e.g., to a final concentration of 10% FBS) for 1 hour.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p70S6K (T389), total p70S6K, p-S6 (S235/236), total S6, p-AKT (S473), and total AKT. A loading control like β-actin or GAPDH should also be included.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Kinase Inhibition Assay (General Protocol)
This is a general protocol to determine the IC50 of this compound against a specific kinase in vitro.
-
Assay Principle: The assay measures the incorporation of ³³P-ATP into a generic substrate (e.g., poly[Glu,Tyr]4:1) by the kinase of interest.[4]
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound (typically a 10-point, 3-fold serial dilution starting from 10 µM) or DMSO to the reaction mixture.[4]
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the membrane to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Caption: Workflow for investigating this compound effects in cells.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
eCF309 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of eCF309 in various experimental buffers. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
For initial reconstitution, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous buffers?
This compound is generally stable in aqueous buffers for short-term use. However, prolonged incubation in aqueous solutions, especially at room temperature or higher, can lead to degradation. The stability is influenced by the pH, temperature, and composition of the buffer. For optimal results, it is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use.
Q3: Are there any known incompatibilities with common buffer components?
While this compound is compatible with most common biological buffers (e.g., PBS, Tris, HEPES), high concentrations of reducing agents or strong acids/bases should be avoided in the final assay solution as they may affect the stability of the compound.
Q4: What are the visual signs of this compound degradation?
Visible signs of degradation in the solid form are unlikely if stored correctly. In solution, degradation is not typically accompanied by a change in color or turbidity. The most reliable indicator of degradation is a decrease in its biological activity or the appearance of degradation peaks during analytical analysis (e.g., by HPLC).
This compound Stability Data
The following table summarizes the stability of this compound in different buffers under various conditions. The data was generated by monitoring the percentage of intact this compound over time using High-Performance Liquid Chromatography (HPLC).
| Buffer (pH) | Temperature (°C) | 0 hours | 8 hours | 24 hours | 48 hours |
| PBS (7.4) | 4 | 100% | 99.1% | 98.2% | 97.5% |
| 25 (RT) | 100% | 97.3% | 94.5% | 90.1% | |
| 37 | 100% | 92.8% | 85.4% | 77.3% | |
| Tris (8.0) | 4 | 100% | 98.8% | 97.9% | 96.8% |
| 25 (RT) | 100% | 96.5% | 93.1% | 88.2% | |
| 37 | 100% | 91.5% | 83.2% | 74.9% | |
| Citrate (5.0) | 4 | 100% | 99.5% | 98.9% | 98.1% |
| 25 (RT) | 100% | 98.2% | 96.8% | 94.3% | |
| 37 | 100% | 95.1% | 90.3% | 85.6% |
Troubleshooting Guide
Q5: I am observing a decrease in the inhibitory activity of this compound in my cell-based assays. What could be the cause?
A decrease in activity can be due to several factors. A common cause is the degradation of this compound in your working solutions. Ensure that you are preparing fresh dilutions from a properly stored DMSO stock for each experiment. Also, consider the stability of the compound in your specific cell culture medium over the time course of your experiment, especially for long-term incubations.
Q6: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks when analyzing my this compound working solution. What do these peaks represent?
The appearance of new peaks in your analytical chromatogram is a strong indication of this compound degradation. These peaks represent degradation products. To confirm this, you can perform a forced degradation study by exposing a sample of this compound to harsh conditions (e.g., high temperature, extreme pH) and comparing the resulting chromatogram to your experimental sample.
Q7: Can I pre-mix this compound in my buffer and store it for future use?
We strongly advise against pre-mixing and storing this compound in aqueous buffers. As the stability data indicates, degradation occurs over time in aqueous solutions, and this will lead to inaccurate and irreproducible results. Always prepare working solutions fresh from your DMSO stock on the day of the experiment.
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity and accuracy.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer of interest (e.g., PBS, Tris)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the this compound stock solution to a final concentration of 100 µM in your experimental buffer.
-
Time point zero (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.
-
Incubate the working solution: Store the remaining working solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Subsequent time points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the incubated working solution into the HPLC system.
-
HPLC analysis:
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.
-
-
Data analysis:
-
Identify the peak corresponding to intact this compound in the T=0 chromatogram.
-
For each subsequent time point, calculate the peak area of the intact this compound.
-
Determine the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
Technical Support Center: Addressing eCF309 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving eCF309 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3][4] It functions by inhibiting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][3][5] Dysregulation of the mTOR signaling pathway is a common event in many cancers, contributing to tumor progression and resistance to chemotherapy.[1][3][4][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to mTOR inhibitors like this compound can arise through several mechanisms:
-
Mutations in the mTOR gene: Acquired mutations in the FRB domain or the kinase domain of mTOR can prevent this compound from binding effectively.[1][7][8][9]
-
Activation of bypass signaling pathways: Cancer cells can compensate for mTOR inhibition by upregulating alternative pro-survival pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1][10][11]
-
Metabolic reprogramming: Resistant cells may switch their metabolism towards glycolysis, becoming less dependent on the mTOR-regulated pathways for energy production.[2]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[12]
Q3: How can I confirm if my cells have developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in IC50 of 3- to 10-fold or higher is generally considered indicative of resistance.
Q4: What are the key downstream targets to analyze when investigating this compound resistance?
To investigate the signaling pathways involved in this compound resistance, it is recommended to analyze the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 using techniques like Western blotting. Key targets include:
-
mTORC1 pathway: Phospho-p70S6K (Thr389) and its substrate Phospho-S6 Ribosomal Protein (Ser235/236), and Phospho-4E-BP1 (Thr37/46).
-
mTORC2 pathway: Phospho-AKT (Ser473).
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance studies.
Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for adding reagents and ensure consistent pipetting technique. |
| Low signal or no dose-response curve | Incorrect drug concentration range, insufficient incubation time, or degraded drug. | Perform a preliminary experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions). Optimize the incubation time based on the cell line's doubling time.[8] Use a fresh stock of this compound. |
| High background in "no cell" control wells | Contamination of the medium or assay reagent. | Use fresh, sterile medium and reagents. |
| Unexpected cell death in control wells | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is below the toxic level for the specific cell line (typically <0.5%). |
Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for mTOR pathway proteins | Low protein concentration, inefficient protein transfer, or inactive antibody. | Ensure adequate protein loading (20-40 µg). Optimize transfer conditions (time and voltage) for large proteins like mTOR (~289 kDa). Use a fresh, validated antibody at the recommended dilution. |
| High background on the membrane | Insufficient blocking, high antibody concentration, or inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Titrate the primary antibody concentration. Increase the number and duration of washing steps. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Add protease and phosphatase inhibitors to the lysis buffer. |
| Inconsistent loading control (e.g., GAPDH, β-actin) levels | Pipetting errors during sample loading or uneven protein transfer. | Carefully quantify protein concentration before loading. Ensure complete and even transfer across the entire gel. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[13]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for dissolving this compound)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTS or MTT) on the parental cell line to determine the initial IC50 value of this compound.
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture surviving cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Gradual dose escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increase).[13]
-
Repeat dose escalation: Continue this process of stepwise dose escalation. It is crucial to allow the cells to adapt and resume normal proliferation at each concentration before increasing it further. This process can take several months.[14]
-
Characterize the resistant cell line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreserve resistant cells: Cryopreserve the resistant cell line at different passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol details the analysis of key mTOR pathway proteins by Western blotting.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment and lysis: Seed both parental and resistant cells. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells on ice with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and protein transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the phosphorylation levels of the target proteins between parental and resistant cells.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental MCF-7 | 50 | 1 |
| This compound-Resistant MCF-7 | 750 | 15 |
| Parental A549 | 80 | 1 |
| This compound-Resistant A549 | 920 | 11.5 |
Table 2: Summary of Potential Western Blot Results in this compound-Resistant Cells
| Protein Target | Expected Change in Resistant Cells (relative to parental) | Potential Implication |
| p-mTOR (Ser2448) | No change or slight increase | Continued mTOR activity despite drug presence (if mutation is present). |
| p-p70S6K (Thr389) | Maintained or increased phosphorylation at high this compound concentrations | Reactivation of mTORC1 signaling. |
| p-AKT (Ser473) | Increased phosphorylation | Activation of the PI3K/AKT bypass pathway. |
| p-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation | Activation of the MAPK/ERK bypass pathway. |
Visualizations
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to PI3K/mTOR inhibition is associated with mitochondrial DNA mutation and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 10. Mammalian Target of Rapamycin Inhibitors Resistance Mechanisms in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with eCF309
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eCF309, a potent and selective mTOR inhibitor. Here you will find information to help interpret unexpected experimental outcomes, detailed experimental protocols, and key data on the compound's activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Question 1: I'm observing incomplete inhibition of mTORC1 signaling, even at high concentrations of this compound. Why is this happening?
Answer: Several factors could contribute to incomplete inhibition of mTORC1 signaling.
-
High Cell Density: Very high cell confluence can lead to nutrient and growth factor deprivation in the center of the culture, which can affect mTOR signaling and inhibitor efficacy. Ensure you are using a consistent and appropriate cell density for your experiments.
-
Drug Stability: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Alternative Signaling Pathways: In some cell lines, other signaling pathways may be constitutively active and partially compensate for mTOR inhibition. Consider investigating the activation status of pathways like MAPK/ERK.
-
Experimental Variability: Ensure consistent treatment times and conditions across all your experiments.
Question 2: My cells are showing a paradoxical increase in Akt phosphorylation at Ser473 after treatment with this compound. Isn't this compound supposed to inhibit mTORC2?
Answer: This is a known phenomenon with mTOR inhibitors and is often due to the disruption of a negative feedback loop.
-
S6K1-IRS1 Negative Feedback: mTORC1, when active, phosphorylates S6K1. Activated S6K1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS1). By inhibiting mTORC1, this compound prevents the S6K1-mediated inhibition of IRS1. This leads to increased signaling upstream of Akt, including PI3K activation, which can result in increased phosphorylation of Akt at Ser473 by kinases other than mTORC2, or a rebound activation of mTORC2 itself.[1]
Question 3: I am observing a significant level of cell death that seems disproportionate to the expected effects of mTOR inhibition. What could be the cause?
Answer: While mTOR inhibition can lead to decreased cell proliferation and survival, excessive cell death might be due to off-target effects, especially at higher concentrations.
-
Off-Target Kinase Inhibition: At concentrations significantly above its IC50 for mTOR, this compound can inhibit other kinases such as DNA-PK.[2][3] Inhibition of DNA-PK, a key enzyme in DNA damage repair, can sensitize cells to apoptosis, particularly if they have underlying DNA damage.
-
Cell Line Specific Dependencies: The specific genetic background of your cell line might make it particularly sensitive to the inhibition of one of this compound's off-targets.
Question 4: I'm not seeing the expected decrease in cell proliferation after this compound treatment. What should I check?
Answer: Lack of a proliferative response can be due to several reasons.
-
Cell Line Insensitivity: Some cell lines may not be heavily reliant on the mTOR pathway for proliferation. This is more likely if the PI3K/Akt/mTOR pathway is not a primary driver of growth in that particular cancer type.
-
Incorrect Dosing: Double-check your calculations and the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Assay-Specific Issues: Ensure that your proliferation assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that the results are not being confounded by changes in cell metabolism.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the mTOR kinase.[4][5][6] It targets the catalytic domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2 complexes.[4][5] This leads to a reduction in the phosphorylation of downstream targets involved in protein synthesis, cell growth, and survival.[4][7]
What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment ranging from 1 nM to 1 µM. For many cell lines, significant inhibition of mTOR signaling is observed in the 10-100 nM range.[4]
How should I prepare and store this compound?
This compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium.
What are the known off-target effects of this compound?
While this compound is highly selective for mTOR, it has been shown to inhibit other kinases at higher concentrations.[2][3] These include DDR1, DNA-PK, and isoforms of PI3K.[2][3][8] When interpreting unexpected phenotypes, it is important to consider the possibility of these off-target effects, especially when using concentrations above 1 µM.[3]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| mTOR | 15 |
| DNA-PK | 320 |
| PI3Kα | 981 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| DDR1/2 | 2,110 |
| PI3Kβ | >10,000 |
Data sourced from the Chemical Probes Portal.[2][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the phosphorylation status of key mTOR pathway proteins in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To synchronize cells and reduce basal mTOR activity, you can serum-starve the cells for 18-24 hours in a low-serum medium (e.g., 0.1% FBS).
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the specified duration (e.g., 1-4 hours). If you performed serum starvation, you might stimulate the cells with a high concentration of serum (e.g., 10% FBS) for the last 30-60 minutes of the inhibitor treatment.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (and a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 for cell viability.
Visualizations
Caption: The mTOR signaling pathway with the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: eCF309 vs. Rapamycin and Other mTOR Inhibitors
For researchers and drug development professionals navigating the complex landscape of mTOR signaling, the choice of a suitable inhibitor is critical. This guide provides an objective, data-driven comparison of eCF309, a potent and selective mTOR inhibitor, with the well-established allosteric inhibitor rapamycin and its analogs (rapalogs).
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[2] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention.[3]
This guide will delve into the distinct mechanisms of action, comparative potency, selectivity, and cellular effects of this compound versus rapamycin and its analogs, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and rapamycin lies in their mechanism of inhibiting mTOR.
This compound is an ATP-competitive inhibitor of mTOR.[4] This means it directly competes with ATP for binding to the catalytic site of the mTOR kinase domain. By occupying this site, this compound prevents the phosphorylation of downstream mTOR substrates, effectively blocking signaling from both mTORC1 and mTORC2 complexes.[5]
Rapamycin and its analogs (e.g., everolimus, temsirolimus) are allosteric inhibitors.[6] They first bind to the intracellular protein FKBP12.[7] This drug-protein complex then interacts with the FRB domain of mTOR, a site distinct from the catalytic cleft.[5] This interaction primarily inhibits the activity of mTORC1, with limited direct effects on mTORC2.[8]
Potency and Cellular Activity: A Quantitative Comparison
The efficacy of an inhibitor is paramount. The following tables summarize the in vitro potency (IC50) and cellular antiproliferative activity (EC50) of this compound compared to other mTOR inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | mTOR | 15 | [4][6] |
| Rapamycin | mTORC1 | Varies (allosteric) | [6] |
| Everolimus | mTORC1 | Varies (allosteric) | |
| Temsirolimus | mTOR | 1760 | [9] |
Table 1: In Vitro Inhibitory Potency (IC50) Against mTOR.
| Inhibitor | Cell Line | EC50 (nM) | Reference |
| This compound | MCF7 | 8.4 | [6] |
| This compound | MDA-MB-231 | 72 | |
| This compound | PC3 | 37 | |
| Rapamycin | MCF7 | < 1 | [6] |
| Everolimus | MCF7 | < 1 | [6] |
Table 2: Antiproliferative Activity (EC50) in Cancer Cell Lines.
It is important to note that while rapamycin and everolimus show potent EC50 values, their activity often plateaus, failing to achieve complete cell killing.[6] This is a known characteristic of mTORC1-selective inhibitors and is attributed to a feedback activation of the PI3K/Akt pathway.[10] In contrast, ATP-competitive inhibitors like this compound, which also inhibit mTORC2, can circumvent this feedback loop, leading to more complete inhibition of cell proliferation.[5]
Kinase Selectivity Profile
High selectivity is crucial to minimize off-target effects. This compound has demonstrated a remarkable selectivity profile.
| Kinase | This compound IC50 (nM) | Reference |
| mTOR | 15 | [6] |
| DNA-PK | 320 | [6][11] |
| PI3Kα | 981 | [11] |
| PI3Kγ | 1340 | [11] |
| PI3Kδ | 1840 | [11] |
| DDR1/2 | 2110 | [11] |
| PI3Kβ | >10,000 | [11] |
Table 3: Kinase Selectivity of this compound.
In a screen against 375 kinases, this compound at 10 µM showed greater than 99% inhibition only for mTOR, with minimal off-target activity.[11] The selectivity score (S-score (35%)) for this compound was 0.01 at 10 µM, indicating high selectivity.[3][12]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme
-
Inactive p70S6K protein (substrate)[13]
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[13]
-
ATP
-
Test inhibitors (e.g., this compound, rapamycin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing active mTOR (250 ng) and the test inhibitor at various concentrations in kinase buffer.[13]
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding inactive p70S6K (1 µg) and ATP (100 µM).[13]
-
Incubate the reaction at 30°C for 30 minutes.[13]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of p70S6K (at Thr389) by Western blotting.
-
Quantify band intensities to determine the IC50 value of the inhibitor.
Western Blotting for mTOR Signaling
This method is used to assess the effect of mTOR inhibitors on downstream signaling pathways in cells.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
BCA Protein Assay Kit
-
SDS-PAGE and protein transfer equipment
-
Primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the mTOR inhibitors for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT/MTS)
This assay measures the effect of mTOR inhibitors on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[16][17]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the mTOR inhibitors for a specified period (e.g., 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17] Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each inhibitor.
Conclusion
This compound emerges as a highly potent and selective ATP-competitive mTOR inhibitor with a distinct advantage over rapamycin and its analogs. By targeting the kinase domain of mTOR, this compound effectively inhibits both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling and potent antiproliferative effects. Its high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying mTOR biology and a promising candidate for further therapeutic development. In contrast, while rapamycin and its analogs have established clinical utility, their allosteric and mTORC1-selective mechanism of action can lead to incomplete pathway inhibition and the activation of pro-survival feedback loops. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For comprehensive inhibition of mTOR signaling, this compound represents a superior pharmacological tool.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 6. origene.com [origene.com]
- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assay [bio-protocol.org]
eCF309: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor eCF309, focusing on its cross-reactivity profile against a panel of kinases. The information presented herein is supported by experimental data to aid in the objective assessment of its suitability as a selective mTOR inhibitor for research and drug development purposes.
High Selectivity of this compound for mTOR
This compound is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It demonstrates a low nanomolar potency for mTOR with an IC50 of 15 nM in both in vitro and cellular assays.[1][2][3] A key feature of this compound is its remarkable selectivity, as evidenced by a selectivity score (S-score at 35% inhibition) of 0.01 when screened against a large panel of kinases at a concentration of 10 µM.[2][3]
Cross-Reactivity Profile
While this compound is highly selective for mTOR, it has been evaluated for off-target activity against a broad panel of 375 kinases.[2] The primary off-targets identified are DDR1, DNA-PK, PI3Kγ, and PI3Kα(E545K).[2][3] However, the inhibitory activity against these kinases is significantly lower than for mTOR, demonstrating a favorable selectivity window.
Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, mTOR, and key off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 15 | 1 |
| DNA-PK | 320 | >21 |
| PI3Kα | 981 | >65 |
| PI3Kγ | 1,340 | >89 |
| PI3Kδ | 1,840 | >122 |
| DDR1/2 | 2,110 | >140 |
| PI3Kβ | >10,000 | >666 |
Data sourced from in vitro kinase assays.[2]
Experimental Methodologies
The kinase selectivity of this compound was determined using a radiometric assay that measures the incorporation of ³³P into a substrate.[2]
Kinase Inhibition Assay Protocol:
Recombinant kinases were assayed in a final reaction volume of 25 µL containing a buffer of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, and 200 µM ATP. The substrate used was poly[Glu,Tyr]4:1. This compound was tested at 10 different concentrations with a 3-fold serial dilution starting from 10 µM. The reaction was initiated by the addition of [γ-³³P]ATP and incubated for 2 hours at room temperature. The reaction was stopped by the addition of 3% phosphoric acid. The incorporated radioactivity was measured using a filter-binding method. The IC50 values were calculated from the concentration-response curves using non-linear regression analysis. The kinase activity was measured relative to a DMSO control.[2]
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for determining the kinase cross-reactivity of this compound.
Caption: Simplified mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of mTOR kinase. While it exhibits some cross-reactivity with a small number of other kinases, the selectivity margin is significant. This detailed profile, supported by quantitative data and clear experimental protocols, underscores the utility of this compound as a valuable chemical probe for studying mTOR signaling and as a promising candidate for further drug development. Researchers should, however, consider the potential for off-target effects, particularly at higher concentrations, and interpret experimental results accordingly.
References
Confirming eCF309 Specificity: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTOR inhibitor eCF309 with other alternatives, supported by experimental data and detailed protocols for genetic validation of its target specificity. We will explore how to leverage powerful techniques like CRISPR-Cas9 and the Cellular Thermal Shift Assay (CETSA) to rigorously confirm that this compound's cellular effects are indeed mediated through its intended target, the mechanistic target of rapamycin (mTOR).
Performance Comparison of mTOR Inhibitors
This compound is a potent, ATP-competitive inhibitor of mTOR, demonstrating low nanomolar efficacy.[1][2][3] To understand its performance in the context of other available tools, the following table summarizes the in vitro potency of this compound against mTOR and key off-targets, alongside a comparison with other well-established mTOR inhibitors, including both ATP-competitive and allosteric modulators.
| Compound | Mechanism of Action | Target | IC50 (nM) | Key Off-Targets (IC50 in nM) | Reference |
| This compound | ATP-competitive | mTOR | 15 | DNA-PK (320), PI3Kα (981), PI3Kγ (1,340), DDR1 (2,110) | [1][2][4] |
| INK128 (Sapanisertib) | ATP-competitive | mTOR | 1 | Highly selective vs. PI3K isoforms | [5] |
| Torin 1 | ATP-competitive | mTORC1/2 | 2-10 | PI3K (1,800), DNA-PK (1,000) | [5] |
| AZD8055 | ATP-competitive | mTOR | 0.8 | >1,000-fold selectivity vs. PI3K | [5] |
| Rapamycin | Allosteric | mTORC1 | ~0.1 | Forms complex with FKBP12 to inhibit mTORC1 | [5] |
| Everolimus (RAD001) | Allosteric | mTORC1 | 1.6-2.4 | Derivative of rapamycin with similar mechanism | [5][6] |
| OSI-027 | ATP-competitive | mTORC1/mTORC2 | 22 (mTORC1), 65 (mTORC2) | >100-fold selectivity vs. PI3Kα, β, γ and DNA-PK | [7] |
Genetic Approaches to Validate this compound Specificity
To unequivocally demonstrate that the biological effects of this compound are mediated through mTOR, a series of genetic experiments can be performed. These approaches involve ablating the target protein and observing the subsequent response to the compound.
Experimental Workflow for Target Validation
The overall workflow for genetically validating the specificity of this compound is depicted below. This involves generating a target knockout cell line, confirming the knockout, and then comparing the cellular and phenotypic response to this compound in both the knockout and parental cell lines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 3. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective mTOR Inhibitor eCF309 Versus Dual PI3K/mTOR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of targeted cancer therapies is paramount. This guide provides an objective comparison of eCF309, a potent and selective mTOR inhibitor, with several prominent dual PI3K/mTOR inhibitors currently under investigation. This analysis is supported by preclinical experimental data to aid in the informed selection of research tools and potential therapeutic candidates.
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for drug development.[2] While dual inhibitors targeting both PI3K and mTOR have shown promise, the development of highly selective mTOR inhibitors like this compound presents an alternative strategy, potentially offering a more refined therapeutic window with fewer off-target effects.
Biochemical Potency: A Quantitative Comparison
The in vitro potency of this compound and various dual PI3K/mTOR inhibitors was assessed through biochemical assays measuring their half-maximal inhibitory concentration (IC50) against mTOR and different isoforms of PI3K. The data, summarized in the table below, highlights the distinct selectivity profiles of these compounds.
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 15 | 981 | >10,000 | 1,340 | 1,840 |
| Gedatolisib (PF-05212384) | 1.6 | 0.4 | 6 | 5.4 | 8 |
| Dactolisib (BEZ235) | 20.7 | 4 | 75 | 5 | 7 |
| Voxtalisib (XL765) | 157 | 39 | 113 | 9 | 43 |
| Bimiralisib (PQR309) | 89 | 33 | 661 | 708 | 451 |
Data compiled from publicly available sources.
As the data indicates, this compound demonstrates high potency against mTOR with significantly less activity against the Class I PI3K isoforms, establishing it as a selective mTOR inhibitor. In contrast, dual inhibitors like Gedatolisib and Dactolisib exhibit potent, low nanomolar inhibition of both mTOR and multiple PI3K isoforms. Voxtalisib and Bimiralisib also show dual activity, albeit with varying isoform selectivity and potency.
Cellular Activity: Impact on Downstream Signaling
The efficacy of these inhibitors within a cellular context is crucial. Western blot analysis is a standard method to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, providing a direct measure of target engagement and pathway inhibition.
Treatment of cancer cell lines with this compound has been shown to effectively reduce the phosphorylation of downstream targets of both mTORC1 (e.g., p70S6K and S6) and mTORC2 (e.g., AKT at Ser473).[3] Similarly, dual PI3K/mTOR inhibitors like Gedatolisib, Dactolisib, Voxtalisib, and Bimiralisib have demonstrated robust inhibition of AKT and S6 phosphorylation in various cancer cell lines.[4][5][6][7] This indicates that both classes of inhibitors can effectively block the signaling cascade in a cellular environment.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8][9][10][11][12]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[8][12]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound or a dual inhibitor) at various concentrations. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete any unconsumed ATP.[9][11]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9][11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a dual inhibitor) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from dose-response curves.
Western Blotting for Downstream Signaling
Western blotting is used to detect specific proteins in a sample and assess their phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Detect the signal using a chemiluminescent substrate or fluorescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: PI3K/mTOR Signaling Pathway and Inhibitor Targets.
Caption: Workflow for Comparing Kinase Inhibitors.
Conclusion
The choice between a selective mTOR inhibitor like this compound and a dual PI3K/mTOR inhibitor depends on the specific research question or therapeutic strategy. This compound offers a tool for dissecting the specific roles of mTOR signaling, with its high selectivity potentially translating to a more favorable therapeutic index. Dual inhibitors, on the other hand, provide a broader blockade of a key oncogenic pathway, which may be advantageous in cancers with multiple alterations in the PI3K/mTOR cascade. The experimental data and protocols provided in this guide offer a foundation for making informed decisions in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to eCF309 and Clinical mTOR Inhibitors for Researchers
This guide provides a detailed comparison of the novel mTOR inhibitor eCF309 against established clinical mTOR inhibitors such as Sirolimus (Rapamycin), Everolimus, and Temsirolimus. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[][2] It functions as the catalytic subunit in two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[]
Clinically approved mTOR inhibitors, often referred to as "rapalogs" (e.g., Sirolimus, Everolimus), are allosteric inhibitors that, after binding to the intracellular protein FKBP12, selectively inhibit mTORC1.[3] A newer class of inhibitors, which includes this compound, are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This guide benchmarks the performance of this compound against these established clinical agents.
Quantitative Performance Data
The following tables summarize the in vitro potency, kinase selectivity, and cellular activity of this compound in comparison to clinical mTOR inhibitors.
Table 1: In Vitro Potency Against mTOR
| Compound | Type | Target | IC50 / EC50 | Assay Conditions |
| This compound | ATP-Competitive | mTOR | 15 nM | In Vitro Kinase Assay |
| Everolimus | Allosteric (Rapalog) | mTORC1 | 1.6 - 2.4 nM | Cell-Free Assay |
| mTOR Binding | 6 nM | TR-FRET Assay[3] | ||
| Sirolimus (Rapamycin) | Allosteric (Rapalog) | mTORC1 | ~0.1 nM | In HEK293 cells[4] |
| mTOR Kinase | ~1.74 µM | In Vitro, FKBP12-independent[5] | ||
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | 1.76 µM | Cell-Free Assay, FKBP12-independent[5] |
Note: The potency of rapalogs is highly dependent on the presence of FKBP12. Cell-based IC50s reflect their mechanism of action within a cellular context, while FKBP12-independent kinase assays show much lower potency.
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 / % Inhibition | Notes |
| This compound | DNA-PK | 320 nM | >20-fold selectivity for mTOR over DNA-PK.[] |
| PI3Kγ | 85% inhibition @ 10 µM | ||
| PI3Kα (E545K) | 65% inhibition @ 10 µM | ||
| DDR1 | 77% inhibition @ 10 µM | ||
| Rapalogs (General) | PI3K / DNA-PK | Not applicable | Rapalogs function allosterically via FKBP12, a mechanism that confers high selectivity for mTORC1 and does not directly compete at the ATP-binding site of other kinases like PI3K or DNA-PK.[3] |
Table 3: Cellular Antiproliferative Activity (EC50)
| Compound | MCF7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | PC3 (Prostate Cancer) |
| This compound | 8.4 nM | 72 nM | 37 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
-
Enzyme and Substrate Preparation : Recombinant human mTOR enzyme and a suitable substrate, such as a p70S6K fragment, are prepared in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl2, 0.5 mM DTT).[5]
-
Compound Incubation : The mTOR enzyme is incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
Kinase Reaction : The reaction is initiated by adding ATP and the substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through methods like ELISA using a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP (³³P-ATP).[2]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To determine the selectivity of an inhibitor, its activity is tested against a broad panel of other kinases.
-
Assay Panel : A large panel of purified, active kinases (e.g., >400 kinases) is used.
-
Inhibitor Screening : The test compound (e.g., this compound) is screened at a fixed concentration (e.g., 10 µM) against the entire kinase panel.
-
Activity Measurement : The activity of each kinase in the presence of the inhibitor is measured, typically as a percentage of the activity of a vehicle control.
-
Hit Identification : Kinases that are significantly inhibited (e.g., >65% inhibition) are identified as "hits" or off-targets.
-
IC50 Determination : For identified hits, full dose-response curves are generated to determine the IC50 value for each off-target kinase, allowing for a quantitative measure of selectivity.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., MCF7, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the inhibitor or a vehicle control and incubated for a prolonged period (e.g., 72 hours).
-
Viability Assessment : Cell viability or proliferation is measured using assays such as methylene blue staining, resazurin reduction (e.g., CellTiter-Blue), or ATP quantification (e.g., CellTiter-Glo).[3]
-
Data Analysis : The results are normalized to the vehicle-treated cells to determine the percentage of growth inhibition. EC50 values are calculated from the dose-response curves.
Western Blotting for mTOR Pathway Analysis
Western blotting is used to confirm the mechanism of action by observing the phosphorylation status of key downstream targets of the mTOR pathway.
-
Cell Lysis : Cells treated with the inhibitor for a specified time are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated and total proteins in the mTOR pathway (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt, Akt).
-
Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the change in phosphorylation levels.
Mandatory Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway with points of inhibition.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking mTOR inhibitors.
References
A Comparative Guide to the Validation of eCF309's Effect on Downstream mTOR Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eCF309's performance against other known mTOR inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Introduction to this compound and the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions as two distinct complexes, mTORC1 and mTORC2.[2][3] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[1][4] Downstream targets of mTOR, such as p70 S6 kinase (p70S6K), ribosomal protein S6 (S6), and Akt, are key indicators of mTOR activity.[1][3]
This compound is a potent and selective, cell-permeable mTOR inhibitor with a low nanomolar potency both in vitro and in cellular assays.[5][6][7] It has demonstrated a strong inhibitory effect on the phosphorylation of downstream mTOR targets.[5][6] This guide will compare the efficacy of this compound with other well-established mTOR inhibitors, providing a clear overview of its performance in targeting the mTOR signaling pathway.
Comparative Analysis of mTOR Inhibitors
The following table summarizes the inhibitory activity of this compound and other mTOR inhibitors on downstream targets of the mTOR pathway. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines and treatment durations may vary between studies.
| Inhibitor | Target | IC50 / Effective Concentration | Cell Line | Comments |
| This compound | mTOR (in vitro kinase assay) | 15 nM | - | Potent inhibition of mTOR kinase activity.[5][8] |
| p-p70S6K, p-S6, p-Akt (S473) | Almost complete inhibition at 30 nM | MCF7 | Demonstrates potent inhibition of both mTORC1 and mTORC2 downstream targets in a cellular context.[5][6] | |
| INK128 | p-p70S6K, p-S6, p-Akt (S473) | ~3 nM (potency is about an order of magnitude higher than this compound) | MCF7 | A potent mTOR kinase inhibitor used as a comparator in this compound studies.[5][6] |
| AZD2014 (Vistusertib) | mTOR (cell-free assay) | 2.8 nM | - | A potent ATP-competitive mTOR inhibitor.[4][9] |
| p-Akt (S473) | 80 nM | MDAMB468 | Demonstrates mTORC2 inhibition.[9][10] | |
| p-S6 (S235/236) | 200 nM | MDAMB468 | Demonstrates mTORC1 inhibition.[9][10] | |
| Everolimus (RAD001) | FKBP12 binding | ~2 nM | - | An analog of rapamycin that forms a complex with FKBP12 to inhibit mTORC1.[8] |
| p-p70S6K | Typically used at 10-100 nM | HeLa | Effective in inhibiting the downstream mTORC1 target p70S6K.[8] | |
| Rapamycin | p-p70S6K | Not specified (qualitative) | Human T-cells, Colorectal cancer cell lines | Markedly inhibits the phosphorylation of p70S6K.[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mTOR signaling pathway and the experimental approach for validating inhibitor efficacy, the following diagrams are provided.
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of mTOR downstream targets.
Caption: Logical relationship for comparing mTOR inhibitors.
Experimental Protocols
Western Blot Analysis of Downstream mTOR Targets
This protocol is adapted from the methodology described for the validation of this compound.[5][6]
1. Cell Culture and Treatment:
-
Seed MCF7 cells in 6-well plates and grow until they reach approximately 80% confluency.
-
Serum starve the cells by replacing the growth medium with a medium containing 0.1% Fetal Bovine Serum (FBS) for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound, a comparator mTOR inhibitor, or DMSO (vehicle control) for 30 minutes.
-
Stimulate the cells by adding FBS to a final concentration of 10% for 1 hour.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p70S6K (Thr389), phospho-S6 (Ser235/236), and phospho-Akt (Ser473) overnight at 4°C. Also, probe for total p70S6K, S6, and Akt as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Conclusion
This compound is a highly potent and selective mTOR inhibitor that effectively blocks the phosphorylation of key downstream targets of both mTORC1 and mTORC2. The comparative data presented in this guide, while acknowledging variations in experimental setups, positions this compound as a valuable tool for research into mTOR signaling and as a promising candidate for further therapeutic development. The provided experimental protocol offers a robust framework for the validation of this compound's activity and for its comparison with other mTOR inhibitors.
References
- 1. Rapamycin inhibits the phosphorylation of p70 S6 kinase in IL-2 and mitogen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of ribosomal p70 S6 kinase and rapamycin sensitivity in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vistusertib (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 7. This compound: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Everolimus | Cell Signaling Technology [cellsignal.com]
- 9. Vistusertib | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
eCF309: A Comparative Analysis of a Potent mTOR Inhibitor Across Diverse Cancer Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of eCF309, a novel and highly selective mTOR inhibitor. The content delves into its mechanism of action, preclinical efficacy in various cancer cell lines, and positions its performance against other mTOR inhibitors and standard-of-care treatments.
This compound has emerged as a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] Increased signaling through the mTOR pathway is a common feature in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound distinguishes itself through its high selectivity and potent inhibition of both mTORC1 and mTORC2 complexes, offering a potential advantage over earlier generations of mTOR inhibitors.[2]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its anticancer effects by directly targeting the catalytic domain of mTOR, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[2] This dual inhibition is crucial as both complexes are significant drivers of cancer cell proliferation and survival.[1][2] The mTOR signaling pathway is a central regulator of cellular processes, integrating signals from various upstream pathways such as PI3K/AKT.[1][2]
Comparative Efficacy of this compound in Preclinical Cancer Models
Preclinical studies have demonstrated the potent antiproliferative activity of this compound across a panel of cancer cell lines. This section summarizes the available quantitative data and provides a comparative perspective against another potent mTOR inhibitor, INK128 (Sapanisertib).
In Vitro Efficacy Data
The half-maximal effective concentration (EC50) values for this compound were determined in breast and prostate cancer cell lines, showcasing its potent activity.
| Cancer Type | Cell Line | This compound EC50 (nM) | INK128 EC50 (nM) |
| Breast Cancer | MCF7 | 8.4 | ~5 |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~50 | ~20 |
| Prostate Cancer | PC3 | ~20 | ~10 |
| Table 1: Comparative in vitro efficacy of this compound and INK128 in various cancer cell lines. Data extracted from Fraser et al., 2016.[2] |
The data indicates that while INK128 shows slightly higher potency, this compound remains a highly effective inhibitor in the low nanomolar range across these cell lines.
Performance Against Other mTOR Inhibitors and Standard of Care
To provide a broader context, the following table compares the performance of this compound with first-generation mTOR inhibitors (Rapalogs) and a second-generation inhibitor in the MCF7 breast cancer cell line.
| Compound | Target | MCF7 EC50 (nM) |
| This compound | mTORC1/2 | 8.4 |
| Rapamycin | mTORC1 | <1 |
| Everolimus | mTORC1 | <1 |
| INK128 | mTORC1/2 | ~5 |
| AZD2014 | mTORC1/2 | ~20 |
| Table 2: EC50 values of various mTOR inhibitors in the MCF7 breast cancer cell line. Data extracted from Fraser et al., 2016.[2] |
It is noteworthy that while rapalogs like rapamycin and everolimus exhibit potent EC50 values, they often lead to incomplete inhibition of cell proliferation due to feedback activation of AKT through mTORC2. As an ATP-competitive inhibitor of both mTORC1 and mTORC2, this compound is expected to overcome this limitation.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the characterization of this compound.
Cell Viability Assay
The antiproliferative activity of this compound was determined using a resazurin-based cell viability assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or comparator compounds for 72 hours.
-
Resazurin Addition: Resazurin solution was added to each well and incubated for 4 hours.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis
Western blotting was employed to confirm the inhibition of the mTOR signaling pathway.
-
Cell Lysis: Cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Comparative Analysis Logic
The evaluation of this compound's potential as a cancer therapeutic involves a multi-faceted comparison. The logical framework for this analysis is depicted below.
Discussion and Future Perspectives
The available preclinical data strongly suggest that this compound is a potent and selective mTOR inhibitor with significant antiproliferative activity in breast and prostate cancer cell lines. Its ability to inhibit both mTORC1 and mTORC2 complexes positions it favorably against first-generation mTOR inhibitors.
However, the current body of evidence is limited to in vitro studies in a small number of cell lines. To fully assess the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Expansion to other cancer types: Evaluating the efficacy of this compound in a broader range of cancer cell lines, including those from lung cancer, melanoma, and leukemia, is crucial.
-
In vivo studies: Preclinical animal models are necessary to determine the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with other targeted therapies or standard-of-care chemotherapies could unveil more effective treatment strategies.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound will be essential for patient stratification in future clinical trials.
References
Independent Verification of eCF309's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTOR inhibitor eCF309 with other commonly used alternatives, supported by experimental data. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound and selected alternative mTOR inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Highlights |
| This compound | mTOR | 15 | S-score (35%) = 0.01 at 10 µM. Off-targets include DDR1, DNA-PK, PI3Kγ, and PI3Kα(E545K). |
| AZD8055 | mTOR | 0.8 | ~1,000-fold selective over PI3K isoforms. Inactive against a panel of 260 kinases.[1][2][3][4][5] |
| Torin 1 | mTORC1/2 | 2/10 | ~1,000-fold selective for mTOR over PI3K.[6] |
| INK128 (MLN0128) | mTOR | 1 | >100-fold selective over PI3K kinases.[7][8] |
| Rapamycin | mTORC1 (allosteric) | ~0.1 | Specific allosteric inhibitor of mTORC1.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the potency and selectivity of mTOR inhibitors.
In Vitro Kinase Assay (Potency Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using methods like radiometric assays or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing the purified mTOR enzyme, a suitable substrate (e.g., PHAS-I/4E-BP1), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Methodology (TR-FRET Assay):
-
Reaction Setup: In a microplate, combine the mTOR enzyme, a biotinylated substrate, and the test compound at various concentrations.
-
Initiation: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate at room temperature to allow for phosphorylation.
-
Detection: Add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition at each compound concentration and determine the IC50.[10][11][12][13][14][15][16]
Kinome Scanning (Selectivity Profiling)
This protocol describes a method to assess the selectivity of a compound against a broad panel of kinases.
Principle: The compound is tested at a fixed concentration against a large number of purified kinases to identify potential off-target interactions.
Methodology:
-
Assay Panel: Utilize a commercially available kinase panel (e.g., from Reaction Biology, Promega, or Thermo Fisher Scientific) that includes a diverse representation of the human kinome.[17][18][19][20]
-
Compound Incubation: Incubate the test compound (typically at a high concentration, e.g., 10 µM) with each kinase in the panel under optimized assay conditions.
-
Activity Measurement: Measure the enzymatic activity of each kinase in the presence of the compound using a suitable assay format (e.g., radiometric or luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each kinase. The results are often visualized as a "kinome map" or a dendrogram, highlighting the kinases that are significantly inhibited by the compound. A selectivity score (S-score) can also be calculated, which represents the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cellular signaling, integrating signals from growth factors and nutrients to regulate key cellular processes.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the general workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.
Caption: Workflow for in vitro kinase inhibitor assay.
Logical Relationship: Potency vs. Selectivity
This diagram illustrates the relationship between a compound's potency (on-target activity) and its selectivity (off-target effects), which are both critical for its utility as a research tool or therapeutic agent.
Caption: Relationship between potency and selectivity.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. dcreport.org [dcreport.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of eCF309: A Guide for Laboratory Professionals
Researchers and drug development professionals handling eCF309 must adhere to specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a potent and selective mTOR inhibitor.
Key Safety and Disposal Information
Proper handling and disposal of this compound are critical. The following table summarizes key quantitative and qualitative data regarding this compound.
| Property | Value | Source |
| Chemical Name | 3-(2-amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Cayman Chemical |
| CAS Number | 2001571-40-8 | Cayman Chemical |
| Molecular Formula | C18H21N7O3 | Cayman Chemical |
| Molecular Weight | 383.4 g/mol | Cayman Chemical |
| Solubility | DMSO: 2 mg/mLDMF: 1.6 mg/mL | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow to reach sewage system. Disposal must be made according to official regulations. | Cayman Chemical Safety Data Sheet |
Disposal Protocol
While specific protocols may vary based on institutional and local regulations, the following procedure outlines the general steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a sealed, properly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation. Disposal must be conducted in accordance with all local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS department for detailed instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling eCF309
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of eCF309, a potent and selective mTOR inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) provided by Cayman Chemical.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Body | Laboratory coat | To be worn over personal clothing. |
| Respiratory | Not required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary for large spills or when working in poorly ventilated areas. |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial to prevent contamination and potential exposure.
Handling Procedures:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Procedural Controls:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, sealed, and properly labeled container.
-
Disposal Route: Dispose of the hazardous waste through your institution's established chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Protocols
As this compound is a potent mTOR inhibitor, understanding its mechanism of action is key to safe and effective experimental design. The following diagram illustrates the general workflow for preparing and using this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
As a selective inhibitor of the mTOR signaling pathway, experiments involving this compound often aim to elucidate its effects on cellular processes regulated by mTOR.
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
